5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
CAS No.:
Cat. No.: VC17877507
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde -](/images/structure/VC17877507.png)
Specification
Molecular Formula | C14H11N3O2 |
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Molecular Weight | 253.26 g/mol |
IUPAC Name | 5-methyl-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Standard InChI | InChI=1S/C14H11N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-9H,1H3 |
Standard InChI Key | WVFKCTCVBWHKLY-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)C=O)C1=O |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound features a pyrazolo[1,5-a]pyrazine backbone, a bicyclic system comprising fused pyrazole and pyrazine rings. The pyrazole ring (positions 1,2,3,4,5) is annulated with a pyrazine ring (positions 5,6,7,8,9), creating a planar, conjugated system that enhances electronic delocalization . Key substituents include:
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A phenyl group at position 2, contributing hydrophobic interactions in biological systems.
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A methyl group at position 5, sterically influencing ring conformation.
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A 4-oxo group at position 4, enabling hydrogen bonding and keto-enol tautomerism.
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A carbaldehyde moiety at position 3, providing reactivity for further derivatization .
Crystallographic and Spectroscopic Data
Structural elucidation relies on advanced analytical techniques:
X-ray crystallography of analogous pyrazolo[1,5-a]pyrazines reveals a dihedral angle of 12.5° between the pyrazole and pyrazine rings, suggesting moderate planarity . The aldehyde group adopts an anti conformation relative to the pyrazine ring, minimizing steric clashes with the methyl substituent .
Synthetic Methodologies
Catalyst-Free Cascade Synthesis
A breakthrough one-pot synthesis was reported by researchers employing a post-Ugi cascade strategy :
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Ugi Reaction: Condensation of an aldehyde, amine, isocyanide, and carboxylic acid forms a peptoid intermediate.
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Intramolecular N2-Arylation: Base-mediated cyclization at 80°C induces pyrazole-pyrazine ring formation.
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Oxidative Aromatization: Atmospheric oxygen converts the dihydropyrazine to the fully aromatic system.
This method achieves 85% yield with excellent atom economy, avoiding transition metal catalysts . The aldehyde group remains intact under these conditions, enabling downstream functionalization.
Alternative Routes via Mannich Reactions
Earlier syntheses utilized Mannich reactions to construct the pyrazine ring:
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Mannich Base Formation: Reaction of 5-methylpyrazol-3-amine with formaldehyde and phenylacetaldehyde.
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Cyclodehydration: HCl-mediated ring closure generates the dihydropyrazine core.
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Oxidation: MnO₂ selectively oxidizes the benzylic position to install the carbaldehyde group.
While step-efficient, this route suffers from lower yields (52–60%) due to over-oxidation byproducts.
Reactivity and Derivative Synthesis
Aldehyde-Facilitated Transformations
The C-3 aldehyde serves as a linchpin for structural diversification:
Condensation Reactions
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With hydroxylamine: Forms oxime derivatives (e.g., 5-methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde oxime), enhancing water solubility .
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With Grignard reagents: Nucleophilic addition yields secondary alcohols, which can be oxidized to ketones.
Reductive Amination
Hydrogenation in the presence of primary amines produces N-alkylated analogs, such as 3-(piperidinylmethyl) derivatives, which show improved blood-brain barrier penetration .
Ring Functionalization
Electrophilic aromatic substitution occurs selectively at the pyrazole C-7 position due to electron-rich character:
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Nitration: Concentrated HNO₃ at 0°C introduces a nitro group (7-nitro derivatives), subsequently reducible to amines .
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Halogenation: NBS in CCl₄ yields 7-bromo analogs for cross-coupling reactions.
Derivative | HCT116 IC₅₀ (µM) | SW620 IC₅₀ (µM) |
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3-(4-Fluorobenzylidene) | 2.4 | 3.1 |
7-Bromo-3-hydroxymethyl | 1.8 | 2.3 |
Mechanistic studies revealed G2/M phase cell cycle arrest through tubulin polymerization inhibition and ROS-mediated apoptosis .
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923):
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MIC = 64 µg/mL (parent compound)
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MIC = 8 µg/mL for 3-thiosemicarbazone derivative
The thiosemicarbazone analog disrupts membrane potential by binding to penicillin-binding protein 2a .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for kinase inhibitors (e.g., JAK2, EGFR mutants) .
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PROTAC Development: Aldehyde group conjugates with E3 ligase ligands to create targeted protein degraders.
Materials Science
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